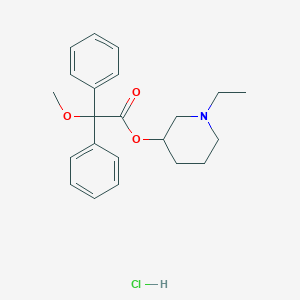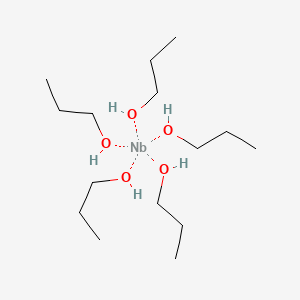
Pentapropoxyniobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentapropoxyniobium is a chemical compound that belongs to the family of niobium alkoxides It is characterized by the presence of five propoxy groups attached to a central niobium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentapropoxyniobium can be synthesized through the reaction of niobium pentachloride with propanol in the presence of a base. The reaction typically proceeds as follows:
NbCl5+5C3H7OH→Nb(OC3H7)5+5HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where niobium pentachloride and propanol are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Pentapropoxyniobium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form niobium oxides.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: The propoxy groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.
Substitution: Alcohols, amines, or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Niobium pentoxide (Nb₂O₅).
Reduction: Lower niobium alkoxides.
Substitution: Various niobium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Pentapropoxyniobium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of niobium-containing materials and catalysts.
Medicine: Research is ongoing to explore its use in medical implants and drug delivery systems.
Industry: It is used in the production of high-performance coatings and electronic materials.
Wirkmechanismus
The mechanism of action of pentapropoxyniobium involves its ability to form stable complexes with various ligands. The central niobium atom can coordinate with different molecules, leading to the formation of diverse structures. These interactions are crucial for its catalytic and material properties.
Vergleich Mit ähnlichen Verbindungen
Niobium Pentachloride (NbCl₅): A precursor for the synthesis of niobium alkoxides.
Niobium Pentoxide (Nb₂O₅): An oxidation product of niobium alkoxides.
Niobium Ethoxide (Nb(OC₂H₅)₅): Another niobium alkoxide with ethoxy groups.
Uniqueness: Pentapropoxyniobium is unique due to its specific propoxy groups, which impart distinct properties compared to other niobium alkoxides. Its reactivity and stability make it suitable for various applications in materials science and catalysis.
Eigenschaften
Molekularformel |
C15H40NbO5 |
|---|---|
Molekulargewicht |
393.38 g/mol |
IUPAC-Name |
niobium;propan-1-ol |
InChI |
InChI=1S/5C3H8O.Nb/c5*1-2-3-4;/h5*4H,2-3H2,1H3; |
InChI-Schlüssel |
VXIXBNJIHXAVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO.CCCO.CCCO.CCCO.CCCO.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


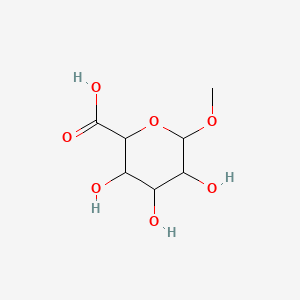
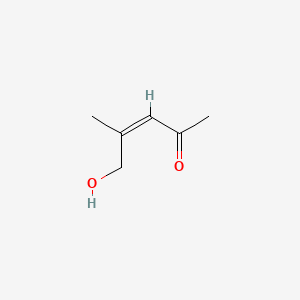
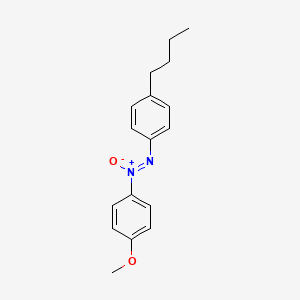
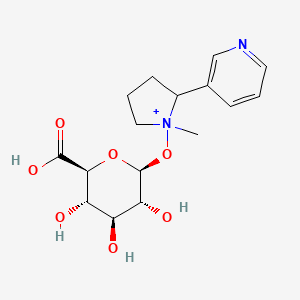
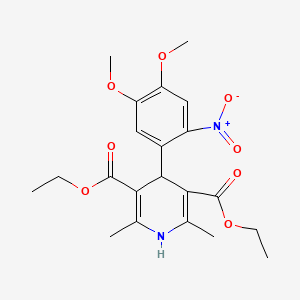

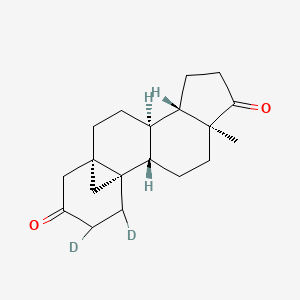
![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
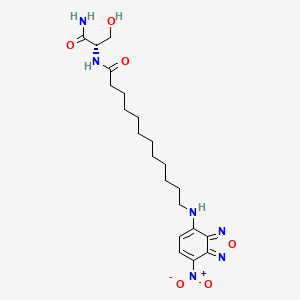
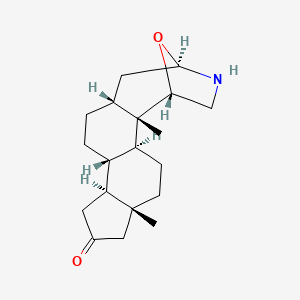
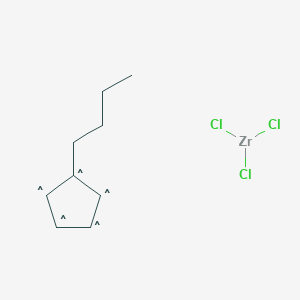
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
